Ethyl methyl phosphate

Description

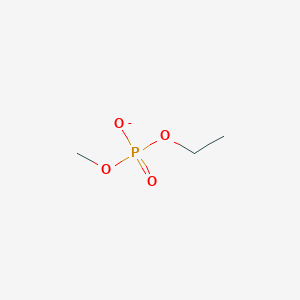

Structure

3D Structure

Properties

CAS No. |

44636-58-0 |

|---|---|

Molecular Formula |

C3H8O4P- |

Molecular Weight |

139.07 g/mol |

IUPAC Name |

ethyl methyl phosphate |

InChI |

InChI=1S/C3H9O4P/c1-3-7-8(4,5)6-2/h3H2,1-2H3,(H,4,5)/p-1 |

InChI Key |

XMNQCSOOUOJOLR-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)([O-])OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Methyl Phosphate and Analogues

Esterification and Transesterification Pathways

Esterification and transesterification remain the most direct routes for forming the P-O-C linkages characteristic of phosphate (B84403) esters. These pathways involve the reaction of a phosphorus-containing acid or ester with an alcohol.

The synthesis of phosphate esters has traditionally relied on robust phosphorylating agents. Classical methods often employ phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). The reaction of P₂O₅ with alcohols typically produces a mixture of monoalkyl and dialkyl phosphate esters. lankem.comresearchgate.netresearchgate.net The ratio of these products can be controlled to some extent by manipulating the molar ratio of the reactants and the reaction conditions. lankem.comresearchgate.net For instance, a 3:1 mole ratio of alcohol to P₂O₅ yields an equimolar mix of monoester and diester phosphates. lankem.com Similarly, phosphorus oxychloride's reaction with alcohols, often in the presence of a base like triethylamine, can yield dialkyl or trialkyl phosphates. organic-chemistry.orggoogle.com

Contemporary approaches offer milder conditions, greater functional group tolerance, and improved selectivity. These methods include:

Catalytic Phosphorylation: Molecular iodine has been used as a catalyst with H₂O₂ as the oxidant for the phosphorylation of alcohols, providing a mild route to phosphorus triesters. organic-chemistry.org

Visible-Light Photocatalysis: This method allows for the reaction of N-alkoxypyridinium salts with phosphites to generate a wide range of phosphate esters under gentle conditions. organic-chemistry.org

Activation with Tf₂O: A metal-free strategy involves activating various phosphates with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine, enabling the synthesis of diverse functional phosphates. organic-chemistry.org

Orthoester Reagents: Triethyl orthoacetate has been identified as an effective reagent and solvent for the selective esterification of phosphonic acids, a related class of organophosphorus compounds. The reaction temperature is a critical factor, determining whether mono- or diethyl esters are formed. nih.gov

Dicyclohexylcarbodiimide (DCC) Coupling: N-protected amino acids can be coupled with tetraethylammonium (B1195904) ethyl phosphate using DCC to produce aminoacyl ethyl phosphates, which are analogues of biologically important aminoacyl adenylates. scholaris.ca

A general comparison of these approaches is summarized below.

| Method | Phosphorylating Agent/Catalyst | Typical Products | Key Features |

| Classical | Phosphorus Pentoxide (P₂O₅) | Mono- and Di-esters | Robust; product mixture |

| Classical | Phosphorus Oxychloride (POCl₃) | Di- and Tri-esters | Widely used; can be harsh |

| Contemporary | I₂ / H₂O₂ | Tri-esters | Mild catalytic conditions |

| Contemporary | Visible-Light / N-alkoxypyridinium salts | Tri-esters | Gentle, photocatalytic route |

| Contemporary | Tf₂O / Pyridine | Functionalized Tri-esters | Metal-free activation |

The synthesis of unsymmetrical phosphate esters like ethyl methyl phosphate, which contain two different alkyl groups, requires highly selective methods to avoid the formation of a statistical mixture of symmetrical and unsymmetrical products.

A significant advancement in this area is the selective, three-step transesterification of tris(2,2,2-trifluoroethyl) phosphate. organic-chemistry.org This method allows for the sequential substitution of the trifluoroethoxy groups with different alcohols. The reaction proceeds selectively in the presence of bases such as 1,8-Diazabicycloundec-7-ene (DBU) or lithium alkoxides. organic-chemistry.orgorganic-chemistry.org This approach is notable for its mild conditions and tolerance of various functional groups, including esters, ketones, and protected amines. organic-chemistry.org By carefully controlling the sequence of alcohol addition, mixed unsymmetrical phosphate triesters can be synthesized with high precision. This protocol has also been successfully applied to the synthesis of dinucleotide non-symmetrical triester phosphate phosphoramidites. nih.gov

Another strategy for achieving selective transesterification utilizes N-heterocyclic carbenes (NHCs) as organocatalysts. rsc.org NHCs can effectively mediate the transesterification of various P-esters, including phosphonates, under mild conditions, offering a metal-free alternative to traditional methods. rsc.org Additionally, the use of isopropenyl phosphate as a phosphorylating agent in the presence of a catalytic base allows for an atom-efficient transesterification. nih.gov The reaction is irreversible as the isopropenyl leaving group tautomerizes to acetone, which can be easily removed. nih.gov

Phosphonylation Reactions and Related Carbon-Phosphorus Bond Formations

While this compound is a phosphate ester characterized by P-O-C bonds, its analogues include phosphonates, which contain a direct and stable carbon-phosphorus (C-P) bond. The synthesis of these analogues involves distinct phosphonylation reactions.

The Michaelis-Arbuzov reaction is a classical and widely used method for forming C-P bonds. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govgoogle.com A palladium-catalyzed version of this reaction allows for the coupling of triaryl phosphites with aryl iodides to yield aryl phosphonates. organic-chemistry.org

The Hirao reaction provides an alternative pathway, generally under milder conditions, for C-P bond formation. This palladium-catalyzed cross-coupling reaction typically involves a dialkyl phosphite and an aryl or vinyl halide, yielding the corresponding phosphonates. nih.govorganic-chemistry.org

More recent developments in C-P bond formation include:

Nickel-Catalyzed Phosphonylation: This method allows aryl and alkenyl halides to react with trialkyl phosphites, though it often requires high temperatures. nih.gov

Copper-Catalyzed Reactions: Copper catalysts can facilitate the reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature, leading to rapid C-P bond formation. organic-chemistry.org

Asymmetric Hydrophosphonylation: Chiral metal complexes or organocatalysts can be used for the asymmetric addition of phosphonates to unsaturated systems, producing chiral γ-ketophosphonates or α-hydroxy phosphonates with high enantioselectivity. organic-chemistry.org

These methods are fundamental for creating phosphonate (B1237965) analogues, which differ structurally from this compound but are an important class of organophosphorus compounds.

Influence of Reagents and Reaction Conditions on Synthesis Selectivity and Yield

The outcome of phosphate ester synthesis is highly dependent on the choice of reagents and the specific reaction conditions employed. These factors are crucial for controlling selectivity (e.g., mono- vs. di- vs. tri-ester) and maximizing product yield.

Reagents:

Phosphorylating Agent: The nature of the phosphorylating agent is critical. Strong agents like P₂O₅ tend to produce mixtures of mono- and di-esters, with the final ratio influenced by the alcohol's structure and the stoichiometry. researchgate.netp2infohouse.org Using a mixture of phosphoric acid and P₂O₅ as the phosphorylating reagent has been shown to improve the selectivity for monoesters. google.com

Base/Catalyst: In reactions involving phosphoryl chlorides, the base (e.g., triethylamine, pyridine) is essential for scavenging the HCl byproduct. In selective transesterification, the choice of base (e.g., DBU vs. lithium alkoxides) can influence which alcohol is substituted. organic-chemistry.org For catalytic transesterification, alkali metal alkoxides and N-heterocyclic carbenes have proven effective. google.comrsc.org

Solvent: The choice of solvent can impact reaction rates and selectivity. For instance, in the selective esterification of phosphonic acids with triethyl orthoacetate, using the reagent itself as the solvent in large excess gave the best results. nih.gov

Reaction Conditions:

Temperature: Temperature is a powerful tool for controlling selectivity. In the esterification of phosphonic acids with triethyl orthoacetate, performing the reaction at 30°C yields monoesters, whereas higher temperatures lead to the formation of diesters. nih.gov In transesterification processes, temperatures are typically elevated (e.g., 60 to 140°C) to drive the reaction to completion, but excessively high temperatures can lead to by-product formation. google.com

Pressure: Some processes utilize reduced pressure to remove volatile by-products, such as water or alcohol, thereby shifting the reaction equilibrium towards the desired product. One patented process for making organophosphate esters involves heating the reactants under reduced pressure to drive off water as it is formed. google.com

Reaction Time: Sufficient reaction time is necessary to achieve high conversion. However, prolonged heating can sometimes lead to decreased yields due to product degradation or side reactions. google.com

The following table summarizes the influence of key parameters on the synthesis of phosphate and phosphonate esters.

| Parameter | Effect on Synthesis | Examples |

| Reagent Choice | Determines product type (mono-, di-, tri-ester) and reactivity. | P₂O₅ gives mono-/di-ester mixtures researchgate.net; POCl₃ gives di-/tri-esters organic-chemistry.org; Tris(2,2,2-trifluoroethyl) phosphate allows sequential substitution for unsymmetrical esters. organic-chemistry.org |

| Catalyst/Base | Influences reaction rate and selectivity. | DBU or lithium alkoxides for selective transesterification organic-chemistry.org; NHCs as organocatalysts for metal-free transesterification. rsc.org |

| Temperature | Controls selectivity between different esterification products. | Esterification of phosphonic acids: 30°C yields monoesters, higher temperatures yield diesters. nih.gov |

| Pressure | Can be used to drive reaction equilibrium. | Reduced pressure removes water byproduct, increasing conversion. google.com |

Comprehensive Analytical Methodologies for Ethyl Methyl Phosphate Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of ethyl methyl phosphate (B84403). Techniques such as Nuclear Magnetic Resonance and Mass Spectrometry offer detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a particularly powerful tool for analyzing organophosphorus compounds like ethyl methyl phosphate. mdpi.com The ³¹P nucleus possesses favorable properties for NMR analysis, including 100% natural abundance and a high gyromagnetic ratio, which results in excellent sensitivity. mdpi.comhuji.ac.il Furthermore, the wide chemical shift range of ³¹P NMR allows for clear distinction between different phosphorus environments, often avoiding the signal overlap that can complicate proton (¹H) NMR spectra. mdpi.comhuji.ac.il

In ³¹P NMR, chemical shifts are reported relative to an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm. rsc.orgslideshare.net The specific chemical shift of the phosphorus atom in this compound is influenced by the electronic environment created by the attached ethyl and methyl ester groups. For ethyl methyl phosphonate (B1237965) (EMPA), a closely related structure, the ³¹P NMR signal has been observed between 20 and 25 ppm in studies of nerve agent degradation. rsc.org Spectra are commonly acquired with ¹H decoupling to simplify the spectrum to a single sharp signal per unique phosphorus atom, which is beneficial for quantification. huji.ac.il However, proton-coupled spectra can also be run to obtain information about the number of adjacent protons. huji.ac.il

Key Features of ³¹P NMR for this compound Analysis

| Feature | Description | Reference |

|---|---|---|

| Nucleus Properties | ³¹P has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. | mdpi.comhuji.ac.il |

| Chemical Shift Range | A broad range of chemical shifts allows for good separation and identification of phosphorus environments. | mdpi.comhuji.ac.il |

| Standard | 85% phosphoric acid is used as an external standard (0.0 ppm). | rsc.orgslideshare.net |

| Decoupling | ¹H decoupling is typically used to produce sharp, single peaks for easier quantification. | huji.ac.il |

Mass Spectrometry (MS) Applications and Ionization Techniques

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation patterns. researchgate.net The choice of ionization technique is critical, as it influences the type of information obtained.

Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). emory.eduresearchgate.net This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. researchgate.netenovatia.com The resulting mass spectrum is a unique fingerprint characterized by a molecular ion (M⁺) peak and numerous fragment ion peaks, which can be compared against spectral libraries for definitive identification.

Chemical Ionization (CI) is a "softer" ionization method that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. enovatia.comacs.org This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), making it easier to determine the molecular weight. enovatia.comacs.org Studies on ethylphosphonic acid derivatives show that using methane as the reagent gas in CI mode produces protonated molecules with high relative intensities, often as the base peak in the spectrum. acs.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques particularly suited for coupling with liquid chromatography (LC). emory.eduenovatia.com ESI is ideal for polar compounds and generates multiply charged ions from a liquid sample, while APCI is better for less polar, volatile compounds. researchgate.netemory.edu These methods are crucial for LC-MS analysis, providing molecular weight information with minimal fragmentation.

Common Ionization Techniques for this compound

| Ionization Method | Principle | Key Information Provided | Reference |

|---|---|---|---|

| Electron Ionization (EI) | High-energy electrons cause fragmentation. | Structural information from fragmentation patterns; library searchable. | emory.eduresearchgate.net |

| Chemical Ionization (CI) | Proton transfer from reagent gas. | Molecular weight confirmation ([M+H]⁺); less fragmentation. | enovatia.comacs.org |

| Electrospray Ionization (ESI) | High voltage creates charged droplets from a liquid stream. | Molecular weight of polar compounds; suitable for LC-MS. | researchgate.netemory.edu |

| Atmos. Pressure Chem. Ionization (APCI) | Corona discharge ionizes solvent which then protonates the analyte. | Molecular weight of less polar, volatile compounds; suitable for LC-MS. | enovatia.com |

Chromatographic Separation and Quantification Strategies

Chromatography is the cornerstone for separating this compound from other components in a sample prior to its detection and quantification. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) with Selective Detectors (e.g., FPD, FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.com For organophosphorus compounds like this compound, the use of phosphorus-selective detectors is highly advantageous.

The Flame Photometric Detector (FPD) is specifically designed for detecting sulfur- or phosphorus-containing compounds. phenomenex.comiltusa.com It offers high selectivity and sensitivity, making it ideal for environmental and food safety applications where trace-level detection of pesticides or their metabolites is required. iltusa.comd-nb.info

The Nitrogen-Phosphorus Detector (NPD) is another highly selective detector that provides an excellent response for compounds containing nitrogen or phosphorus. iltusa.com Its sensitivity for these elements is comparable to that of the Flame Ionization Detector (FID) for general organic compounds. phenomenex.com

When coupled with a Mass Spectrometer (MS) , GC provides definitive identification based on both the retention time of the compound and its unique mass spectrum. brjac.com.br This combination is considered the gold standard for confirmation of identity. brjac.com.br The analysis of related alkylphosphonic acids often involves derivatization to increase volatility before separation on capillary columns like the HP-5MS. acs.org

Liquid Chromatography (LC) Approaches (e.g., LC-MS/MS, HPLC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC), is well-suited for analyzing polar, non-volatile, or thermally sensitive compounds that are not amenable to GC. rsc.org For this compound and its hydrophilic metabolites, reverse-phase HPLC is a common approach. sielc.com

The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. rsc.org This technique is the primary analytical method for monitoring organophosphate metabolites in biological samples like urine. nih.gov The first mass spectrometer (MS1) isolates the precursor ion (e.g., the [M+H]⁺ of this compound), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a highly specific transition that can be monitored for quantification, minimizing interferences from the sample matrix. Methods have been developed using UFLC-MS/MS for rapid and sensitive detection of organophosphate metabolites. nih.gov

Development of Advanced Detection Limits and Method Validation

The development of analytical methods for this compound requires rigorous validation to ensure they are "fit for purpose." eurachem.org Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. epa.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. epa.govwef.org The development of advanced analytical systems has pushed these limits to very low levels.

For instance, UFLC-MS/MS methods for related organophosphate metabolites have achieved LODs ranging from 0.0201 ng/mL to 0.0697 ng/mL and LOQs from 0.0609 ng/mL to 0.2112 ng/mL in urine samples. nih.gov Another UPLC-MS/MS method for phorate (B1677698) and its metabolites in water reported an LOD of 2 ng/L. cabidigitallibrary.org For GC-based methods, an analysis of a similar compound, diisopropyl methylphosphonate (B1257008) (DIMP), in the presence of other organophosphates established a detection limit of 9.05 µg/L in water using a GC-FPD system. dtic.mil

These validation and detection limit studies are crucial for ensuring that the analytical methods are sufficiently sensitive and reliable for their intended purpose, whether it be for environmental monitoring, food safety, or forensic toxicology.

Reported Detection Limits for this compound and Related Analytes

| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) / MDL | Reference |

|---|---|---|---|

| UFLC-MS/MS | Organophosphate Metabolites / Urine | 0.0201 - 0.0697 ng/mL | nih.gov |

| UPLC-MS/MS | Phorate Metabolites / Water | 2 ng/L | cabidigitallibrary.org |

Advanced Computational and Theoretical Chemistry Studies of Ethyl Methyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl methyl phosphate (B84403), offering a detailed picture of its electronic structure, which dictates its reactivity. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory has become a principal method for studying organophosphates due to its favorable balance of computational cost and accuracy. DFT has been extensively applied to ethyl methyl phosphate and its anion to investigate various molecular properties.

One significant application is the calculation of Nuclear Magnetic Resonance (NMR) parameters. Researchers have employed the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, commonly with the B3LYP functional, to calculate the ³¹P NMR isotropic shielding constant of the this compound anion. aip.orgresearchgate.net These calculations are crucial for interpreting experimental NMR spectra and for testing the quality and convergence of different atomic basis sets. structbio.org For instance, studies have systematically evaluated the performance of various basis sets, such as Dunning's correlation-consistent family (cc-pVnZ, aug-cc-pCVnZ) and Jensen's polarization-consistent family (pcJ-n), in predicting NMR shielding constants for this compound. structbio.org Such analyses demonstrated that the inclusion of diffuse functions in basis sets, like the aug-cc-p(C)VXZ series, improves the accuracy of the calculated shielding constants. aip.org

DFT is also instrumental in the development of classical force fields used in molecular dynamics simulations. Torsional energy scans of this compound have been performed using DFT to parameterize the dihedral angle terms (e.g., the β angle) in force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). nih.gov By fitting the force field parameters to reproduce the DFT potential energy surface, the accuracy of subsequent molecular dynamics simulations is significantly enhanced. nih.gov

The following table summarizes the basis sets tested in DFT calculations for predicting NMR parameters of this compound. structbio.org

| Basis Set Family | Specific Basis Sets Tested | Purpose of Calculation |

|---|---|---|

| Dunning | cc-pVnZ (n=D, T, Q, 5), (aug-)cc-pCVnZ (n=D, T, Q) | Convergence test for NMR parameter calculations |

| Jensen | (aug-)pcJ-n (n=0-3) | Convergence test for NMR parameter calculations |

| Pople | 6-31+G(d), 6-311++G(d,p) | Convergence test for NMR parameter calculations |

| Kutzelnigg | IGLO-II, IGLO-III | Convergence test for NMR parameter calculations |

Ab initio quantum mechanical methods, which are based on first principles without empirical parameterization, provide another avenue for studying this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) offer fundamental insights into electronic structure. Early computational studies utilized ab initio calculations at the HF/6-31G* level to compute one-dimensional potential energy curves for molecules including this compound. researchgate.netresearchgate.net

More sophisticated studies often compare DFT results to other levels of theory to validate the chosen computational model. For example, in studies of the closely related 2-hydroxy this compound, the performance of the B3LYP functional was compared against the semi-empirical AM1/d-PhoT quantum model. nih.gov Such comparisons are vital for validating more cost-effective methods used in larger-scale simulations, like Quantum Mechanics/Molecular Mechanics (QM/MM), ensuring they accurately reproduce the energetics and geometries predicted by higher-level theories. nih.gov These validation studies show that while methods like AM1/d-PhoT can provide excellent agreement for energy barriers and geometries, the choice of basis set in DFT calculations (e.g., 6-31+G(d) vs. 6-31G(d)) can significantly impact the accuracy of predictions, such as reaction barriers. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of this compound over time. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which dictates the potential energy of the system as a function of its atomic coordinates.

As mentioned previously, DFT calculations are a cornerstone for developing accurate force field parameters for this compound. nih.gov By performing torsional scans around key dihedral angles, a quantum mechanical potential energy surface is generated. The Fourier coefficients for the dihedral terms in the force field are then fitted to this surface. nih.gov This process ensures that the conformational preferences and energy barriers observed in MD simulations reflect the intrinsic electronic properties of the molecule. This approach has been used to parameterize the OPLS-AA force field for nucleotides, where this compound serves as a critical model compound for the phosphodiester backbone. nih.gov

Furthermore, MD simulations have been directly applied to study this compound. For instance, Amber Molecular Dynamics (AMD) calculations have been used to investigate its vibrational properties, aiming to improve geometries and provide a reliable description of spectral features. researchgate.net Conformational analysis helps to identify the most stable arrangements of the ethyl and methyl groups around the central phosphate, which is crucial for understanding its interactions with other molecules, such as water, ions, or biological macromolecules. dtic.mil

Prediction of Thermochemical Properties and Reaction Rate Constants

Computational chemistry is a powerful tool for predicting the energetics of reactions involving this compound, including activation energies and reaction rate constants. These predictions are essential for understanding its stability and reactivity in different chemical environments.

For instance, this compound is a product of the ethanolysis of certain phosphate esters. In one study, the second-order rate constant for the ethoxide-promoted reaction that forms this compound was determined to be (5.5 ± 0.3) × 10⁻⁷ M⁻¹ s⁻¹. researchgate.net

More detailed energetic insights come from studies on analogous reactions. In the gas-phase 2'-O-transesterification of 2-hydroxy this compound, a model for RNA cleavage, computational methods have been used to calculate potential energy barriers. nih.gov These calculations provide the activation energy (ΔE‡), a key thermochemical property governing the reaction rate. The results from different levels of theory can be compared to assess their accuracy, as shown in the table below. nih.gov

| Computational Method | Basis Set | Calculated Potential Energy Barrier (ΔE‡, kcal/mol) |

|---|---|---|

| B3LYP | 6-31+G(d) | 18.4 |

| B3LYP | 6-31G(d) | 15.4 |

| AM1/d-PhoT | N/A | 18.9 |

These calculations demonstrate how computational methods can predict key thermochemical data that govern reaction kinetics. The study also calculated the free energy of activation (ΔF‡) for a related reaction in solution, finding it to be between 19.9 and 20.8 kcal/mol, which matched experimental values extremely well. nih.gov

Elucidation of Transition States and Reaction Intermediates

One of the most significant contributions of computational chemistry is its ability to characterize the fleeting structures of transition states and reaction intermediates, which are often impossible to observe directly through experiments. For reactions involving organophosphates, such as hydrolysis or phosphoryl transfer, the mechanism typically involves a high-energy, pentacoordinate phosphorus species.

Computational studies on the transesterification of 2-hydroxy this compound have successfully located and characterized the geometry and energy of the pentacoordinate transition state. nih.gov By mapping the potential energy surface along a defined reaction coordinate, a first-order saddle point corresponding to the transition state is identified. nih.gov

Key geometric parameters of the transition state, such as the axial and equatorial bond lengths and angles around the phosphorus atom, can be precisely determined. For the 2'-O-transesterification reaction model, calculations at the B3LYP/6-31+G(d) level revealed the geometry of the transition state, providing critical information about the reaction mechanism. nih.gov These studies confirm that the reaction proceeds through a trigonal bipyramidal intermediate, a hallmark of nucleophilic substitution at a phosphorus center. The ability to model these high-energy species provides a detailed mechanistic understanding of phosphoryl transfer reactions, which are fundamental in biochemistry. nih.govscispace.com

Intermolecular and Metal Ligand Interactions of Ethyl Methyl Phosphate and Analogues

Complexation Behavior with Metal Ions (e.g., Uranyl, Magnesium, Thorium)

The ability of organophosphate compounds like ethyl methyl phosphate (B84403) to form complexes with metal ions is a key area of study, particularly in the context of solvent extraction processes for nuclear materials and understanding the role of metal ions in biological systems.

Energetic Contributions to Complexation (e.g., Dispersion Interactions)

The stability of metal-ligand complexes is determined by a combination of energetic factors. Energy decomposition analysis of uranyl nitrate (B79036) complexes with various trialkyl phosphates reveals the significant role of strain energy that arises from geometric deformations of the ligand upon complex formation. nih.govacs.org This analysis has shown that complexes with symmetrical ligands tend to have more negative binding energies compared to their unsymmetrical counterparts. nih.govacs.org

Non-Covalent Interactions in Condensed Phases (e.g., Ionic Liquid Systems)

The behavior of ethyl methyl phosphate and its analogues in condensed phases, such as ionic liquids, is governed by a variety of non-covalent interactions. These interactions are fundamental to understanding solubility, transport properties, and reactivity in these media.

Solute-Solvent and Solute-Solute Interactions

The nature of these interactions is dependent on the specific ions of the ionic liquid and the structure of the organophosphate. For example, in imidazolium-based ionic liquids, hydrogen bonding can occur between the acidic protons of the imidazolium (B1220033) ring and the phosphoryl oxygen of the phosphate. researchgate.net The alkyl chains on the phosphate can engage in van der Waals interactions with the nonpolar regions of the ionic liquid ions. nih.gov Understanding these non-covalent interactions is key to designing ionic liquid systems for specific applications, such as the dissolution of cellulose (B213188) or for use as electrolytes. researchgate.netresearchgate.net

| Interaction Type | Description | Example |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Between the phosphoryl oxygen of the phosphate and the C-H protons of an imidazolium cation. researchgate.net |

| Ion-Dipole Interactions | Attractive force between an ion and a polar molecule. | Between the ionic liquid ions and the polar P=O group of the phosphate. researchgate.net |

| Dispersion Forces | Temporary attractive force that results when the electrons in two adjacent atoms occupy positions that make the atoms form temporary dipoles. | Between the alkyl chains of the phosphate and the alkyl chains of the ionic liquid cations. nih.gov |

Role of Electrostatic Interactions in Biochemical Systems

Organophosphates, including this compound, can interact with biological systems, and these interactions are often governed by electrostatic forces. A primary example is the inhibition of enzymes, which is a critical aspect of the toxicology of many organophosphate compounds.

The mechanism of enzyme inhibition by many organophosphates involves the formation of a stable, often covalent, bond with a crucial amino acid residue in the enzyme's active site. nih.gov This process is initiated by the electrostatic attraction between the polar organophosphate molecule and charged or polar residues within the active site. The phosphate group, with its partial negative charges on the oxygen atoms and a partial positive charge on the phosphorus atom, can be electrostatically guided into the active site of enzymes like acetylcholinesterase.

Once positioned, the phosphorus atom is susceptible to nucleophilic attack by a serine residue in the active site, leading to the phosphorylation of the enzyme and rendering it inactive. nih.gov While specific studies on this compound's interaction with enzymes are limited in the public domain, the general principles of organophosphate-enzyme interactions provide a framework for understanding its potential biochemical role. The balance of electrostatic interactions is crucial for the initial binding and subsequent reaction that leads to enzyme inhibition.

Catalytic and Materials Science Applications of Ethyl Methyl Phosphate Analogues

Organophosphorus Compounds in Catalysis

Organophosphorus compounds are pivotal in the field of catalysis, primarily serving as ligands that modulate the properties of metal centers in homogeneous catalysis and as catalysts in their own right. The electronic and steric characteristics of these compounds can be systematically adjusted, making them a versatile tool for catalyst design. researchgate.net

Role as Ligands in Metal-Catalyzed Organic Reactions

Phosphorus(III) ligands, such as phosphines and phosphites, are ubiquitous in transition metal-catalyzed reactions due to their ability to coordinate with late transition metals. researchgate.net These ligands influence the reactivity and selectivity of the metal catalyst through their electronic and steric properties. For instance, dialkylbiaryl phosphine (B1218219) ligands have proven highly effective in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.org The choice of the phosphorus ligand is critical; for example, monophosphine ligands can achieve more effective catalysis in C–S cross-coupling reactions compared to traditional bisphosphine ligands by allowing for lower reaction temperatures and the use of soluble bases. nih.gov

While simple trialkyl phosphates like ethyl methyl phosphate (B84403) are not typically used as primary ligands in these reactions, their structural motifs are found in more complex phosphite (B83602) and phosphoramidite (B1245037) ligands. The P-O-C linkages influence the ligand's σ-donor and π-acceptor properties, which in turn affect the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination. The development of specialized organophosphorus ligands continues to push the boundaries of cross-coupling chemistry, enabling the use of a wider range of substrates under milder conditions. nih.gov

Table 1: Selected Organophosphorus Ligands in Metal-Catalyzed Cross-Coupling Reactions

| Ligand Type | Example Ligand | Metal Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| Dialkylbiaryl Phosphine | SPhos | Palladium | Suzuki-Miyaura Coupling | wikipedia.org |

| Monophosphine | XantPhos | Palladium | C–S Cross-Coupling | nih.gov |

| Phosphorinane | TMPhos | Palladium | Suzuki, Sonogashira, Amination | researchgate.net |

| Indenylphosphine | 1,3,5-trimethylindenyl-di-isopropylphosphine | Palladium | Suzuki, Sonogashira, Buchwald-Hartwig | researchgate.net |

| Chiral Phosphate | (R)-TRIP-4 | Copper/Silver | Conjugate Addition | rsc.org |

Heterogeneous and Homogeneous Catalytic Systems

Organophosphorus compounds are employed in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. researchgate.net Phosphorus(III) ligands are central to many homogeneous catalytic processes, including alkene hydroformylation and hydrogenation. researchgate.net

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. Organophosphorus compounds can be immobilized on solid supports to create heterogeneous catalysts. For instance, phosphine oxides have been anchored on multiwalled carbon nanotubes to create efficient heterogeneous catalysts for Wittig and Mitsunobu reactions. tcichemicals.com Mineral-catalyzed hydrolysis of organophosphate flame retardants, which are structural analogues, demonstrates another form of heterogeneous catalysis where metal (hydr)oxide minerals significantly accelerate the degradation of these compounds in the environment. nih.gov This suggests that the phosphate ester group can interact with surfaces to facilitate catalytic transformations.

Incorporation into Polymeric Materials

The incorporation of phosphate groups into polymer structures imparts a range of desirable properties, including flame retardancy, biocompatibility, and enhanced thermal stability. The synthesis of polymers containing analogues of ethyl methyl phosphate, either in the main chain or as side chains, is a growing area of research.

Design and Synthesis of Phosphate-Modified Polymers

Several synthetic strategies exist for creating polymers with phosphate ester functionalities. One common method is the ring-opening polymerization (ROP) of cyclic phosphate monomers. mdpi.com This approach allows for the synthesis of polyphosphoesters with controlled molecular weights and architectures. mdpi.com Another route involves the post-polymerization modification of a pre-existing polymer. For example, polystyrene-based copolymers can be functionalized with phosphate groups via 1,3-dipolar cycloaddition. rsc.orgresearchgate.net

Polyphosphazenes, which have a [-P=N-] backbone, represent another important class of phosphorus-containing polymers. They are typically synthesized through the macromolecular substitution of poly(dichlorophosphazene) (B1141720) with various nucleophiles, allowing for a high degree of functionalization. umich.eduresearchgate.netnih.gov These polymers can be tailored for a wide range of applications by carefully selecting the side groups attached to the phosphorus atoms.

Morphological Characterization of Polymer Nanocomposites

The incorporation of nanoparticles into a phosphate-modified polymer matrix can lead to the formation of polymer nanocomposites with enhanced properties. The morphology of these nanocomposites, which describes the dispersion and distribution of the nanoparticles within the polymer, is crucial to their performance. usda.gov

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to visualize the structure of these materials at the nanoscale. usda.govmdpi.com For instance, in polyphosphate-based composites, SEM can reveal the surface morphology, while TEM provides insight into the through-thickness distribution of the nanofiller. researchgate.net The interaction between the phosphate groups of the polymer and the surface of the nanoparticles can significantly influence the final morphology, leading to either well-dispersed, intercalated, or exfoliated nanocomposite structures.

Table 2: Characterization Techniques for Phosphate-Polymer Nanocomposites

| Technique | Information Obtained | Reference |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of the composite material. | researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, dispersion, and distribution of nanoparticles within the polymer matrix. | usda.gov |

| X-ray Diffraction (XRD) | Crystalline structure of the polymer and the degree of nanoparticle exfoliation or intercalation. | mdpi.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical bonding and functional groups present in the polymer and at the polymer-nanoparticle interface. | researchgate.netnih.gov |

| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution of the polymer matrix. | researchgate.netnih.gov |

Electrochemical Applications in Energy Storage Systems

Organophosphate compounds that are analogues of this compound have emerged as important components in electrolytes for energy storage devices, particularly lithium-ion batteries. Their primary roles are to enhance safety by acting as flame retardants and to improve electrochemical performance by forming stable interfaces on the electrodes. researchgate.net

Simple alkyl phosphates like trimethyl phosphate (TMP) and triethyl phosphate (TEP) are effective nonflammable solvents or additives for battery electrolytes. rsc.orgnih.govrsc.orgacs.org For example, an electrolyte based on TMP can enable stable cycling of supercapacitors at high voltages (3.3 V) for 10,000 cycles. rsc.org The decomposition of these phosphate additives on the electrode surface can form a protective film, known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. researchgate.netresearchgate.net This film prevents further electrolyte decomposition, thereby improving the long-term stability and safety of the battery.

The addition of compounds like ethylene (B1197577) ethyl phosphate (EEP) has been shown to improve both flame resistance and overcharge protection in lithium-ion batteries. researchgate.net Furthermore, these additives can lead to higher initial coulombic efficiency and better cycling stability. researchgate.net The presence of organophosphates is a key strategy in the development of safer, high-performance electrolytes for next-generation energy storage systems. researchgate.netresearchgate.net

Table 3: Performance of this compound Analogues as Electrolyte Additives in Lithium-Ion Batteries

| Additive | Concentration | Key Findings | Reference |

|---|---|---|---|

| Trimethyl phosphate (TMP) | - | Enables stable cycling for 10,000 cycles at 3.3 V in supercapacitors. | rsc.org |

| Triethyl phosphate (TEP) | 1.0 M LiTFSI in TEP | Forms a stable surface film with additives (VC, FEC), enabling extended cycle life for NCM811, LFP, and LTO electrodes, even at 100 °C. | acs.org |

| Ethylene ethyl phosphate (EEP) | 10% | Acts as a highly efficient flame retardant and provides overcharge protection. Improves initial coulombic efficiency and cycling stability. | researchgate.net |

| Diethyl ethylphosphonate (DEEP) | - | In a modified carbonate electrolyte, the graphite (B72142) anode shows 95.6% capacity retention after 150 cycles. The electrolyte remains fluid at -60 °C. | cip.com.cn |

| Lithium dimethyl phosphate | - | Functions as an effective electrolyte additive. | osti.gov |

Conclusion and Future Research Perspectives on Ethyl Methyl Phosphate Chemistry

Synthesis and Mechanistic Understanding

The synthesis of asymmetric phosphate (B84403) esters like ethyl methyl phosphate can be approached through several established routes in organophosphorus chemistry. A prominent method is a variation of the Michaelis-Arbuzov reaction , a cornerstone for forming phosphorus-carbon bonds, which can be adapted for P-O bond formation. jk-sci.comwikipedia.orgnih.gov The mechanism involves the nucleophilic attack of a trivalent phosphorus compound on an alkyl halide, forming a phosphonium (B103445) salt intermediate that subsequently rearranges. nih.govorganic-chemistry.org Alternative syntheses include the reaction of an alkali metal salt of an acid alkyl orthophosphate with a corresponding alkyl halide (e.g., benzyl (B1604629) chloride) at elevated temperatures. google.com

The mechanistic understanding of this compound's reactivity is largely informed by studies of its hydrolysis and thermal decomposition.

Hydrolysis: The cleavage of the P-O ester bond is a critical reaction. Like other organophosphate esters, hydrolysis of this compound can be catalyzed by acids, bases, and metal ions. libretexts.orgclemson.edunih.gov Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, likely forming a transient trigonal bipyramidal intermediate. libretexts.org Studies on analogous compounds show that hydrolysis rates are highly pH-dependent, with significantly faster degradation in alkaline solutions. nih.govnih.gov For instance, many organophosphate triesters that are stable at neutral pH show rapid degradation at pH 13, with half-lives ranging from minutes to days. nih.gov

Thermal Decomposition: The thermal stability of phosphate esters is influenced by their substituent groups. Computational studies combining ReaxFF molecular dynamics (MD) simulations and Density Functional Theory (DFT) on related compounds show that decomposition on surfaces begins with chemisorption, followed by bond cleavage as temperature increases. chemrxiv.org For esters containing ethyl groups, a common decomposition pathway involves the elimination of ethylene (B1197577) to form the corresponding phosphoric acid, a process particularly relevant at elevated temperatures.

Table 1: Comparison of Hydrolysis Half-Lives for Various Organophosphate Esters at pH 13

| Compound | Half-Life (days) |

| Triphenyl phosphate (TPP) | 0.0053 |

| Tris(2-chloroethyl) phosphate (TCEP) | 0.02 |

| Tris(chloroisopropyl) phosphate (TCIPP) | 0.08 |

| Tri-n-butyl phosphate (TNBP) | Stable |

| Tripropyl phosphate (TPP) | 47 |

Data adapted from a study on pH-dependent hydrolysis of organophosphate triesters, illustrating the wide range in stability. nih.gov

Future research will likely focus on developing more selective and efficient stereospecific synthesis methods for asymmetric phosphates. Deeper mechanistic investigations, particularly using isotopic labeling and advanced spectroscopic techniques, will further elucidate the transition states and intermediates in hydrolysis and other key reactions.

Advanced Analytical and Computational Approaches

The detection and quantification of this compound, especially at trace levels in complex matrices, rely on sophisticated analytical techniques. The primary methods are chromatographic, often coupled with mass spectrometry.

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for separating organophosphate esters from environmental and biological samples. nih.govresearchgate.net For enhanced sensitivity and specificity, these are coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). nih.govnih.gov Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is especially powerful for identifying not only the parent compound but also its degradation products. nih.gov Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances. nih.gov

Computational Modeling: Computational chemistry provides invaluable insights into the structure, reactivity, and spectroscopic properties of phosphate esters. Density Functional Theory (DFT) is a key tool used to model reaction pathways and calculate the energetics of transition states, as demonstrated in studies of phosphodiester bond hydrolysis and the Michaelis-Arbuzov reaction. semanticscholar.orgacs.org Such calculations can predict reaction barriers and help elucidate mechanisms at a level of detail inaccessible by experiment alone. acs.org

Table 2: Key Analytical and Computational Methods for Organophosphate Research

| Technique | Application | Reference |

| LC-HRMS | Detection and quantification of parent esters and metabolites in seafood. | nih.gov |

| GC-MS/MS | Provides high selectivity and low detection limits in complex food matrices. | researchgate.net |

| SPE | Sample clean-up and concentration from aqueous solutions. | nih.gov |

| DFT | Modeling reaction pathways and transition state energies for hydrolysis. | semanticscholar.orgacs.org |

| ReaxFF MD | Simulating thermal decomposition on surfaces. | chemrxiv.org |

The future in this area points towards the development of more sensitive, field-deployable sensors for real-time monitoring of organophosphate contaminants. Further refinement of computational models, incorporating explicit solvent effects and machine learning, will improve the predictive accuracy of reaction kinetics and environmental fate modeling. scispace.com

Environmental Implications and Remediation Strategies

The widespread use of organophosphate esters as flame retardants and plasticizers has led to their emergence as ubiquitous environmental contaminants. mdpi.comwikipedia.org Due to their physical, rather than chemical, incorporation into many products, they can leach into air, water, and soil. wikipedia.org

Environmental Fate: Once in the environment, the fate of this compound is governed by processes like hydrolysis, biodegradation, and sorption. Its moderate water solubility suggests it can be mobile in aquatic systems. mdpi.comacs.org Hydrolysis, particularly in alkaline waters or catalyzed by minerals in soil and sediment, is a significant degradation pathway, breaking it down into simpler, more persistent dialkyl phosphates. nih.govacs.org These degradation products can pose their own environmental concerns. researchgate.net

Remediation Strategies: Significant research has focused on effective methods to remove organophosphates from contaminated water. A highly promising approach involves the use of Metal-Organic Frameworks (MOFs) , particularly those based on zirconium (Zr-MOFs). nih.gov Materials like UiO-67 and MIP-202 have shown exceptional efficiency in adsorbing and catalytically degrading organophosphate pesticides. nih.govresearchgate.net The mechanism involves the high affinity of the Zr-OH clusters in the MOF for the phosphate group, facilitating the hydrolysis of the ester bonds. researchgate.net Other advanced remediation techniques include enzymatic degradation and catalytic hydrolysis using lanthanum-based materials. acs.orgusda.gov

Table 3: Performance of Zirconium-Based MOFs in Organophosphate Remediation

| MOF Material | Target Pollutant | Key Feature | Reference |

| Fe3O4@SiO2@UiO-67 | Glyphosate | Magnetic core for easy separation; high adsorption capacity (256 mg/g). | researchgate.net |

| MIP-202 | Diazinon | Bio-based (zirconium and aspartic acid); effective in bead form for industrial use. | nih.gov |

| Zr-MOFs | General Organophosphates | High catalytic activity for hydrolysis of P-O bonds. | mdpi.commdpi.com |

Future research will focus on designing and scaling up practical remediation systems, such as MOF-based filter beds or reactive barriers for water treatment. nih.gov There is also a need for more comprehensive studies on the long-term fate and ecotoxicity of the various transformation products of asymmetric organophosphate esters.

Emerging Applications in Catalysis and Advanced Materials

Beyond their traditional roles, phosphate esters are being explored as building blocks for functional materials and in catalytic systems.

Catalysis: While often the target of catalytic degradation, the principles of phosphate ester hydrolysis are being harnessed for controlled reactions. Lanthanide and other metal ions can act as artificial enzymes, catalyzing the cleavage of P-O bonds with high efficiency. acs.orgrwth-aachen.de This has implications for designing systems for controlled drug release or developing sensors where the cleavage of a phosphate ester triggers a signal. Heterogeneous catalysts, where metal complexes are immobilized on supports like silica (B1680970) or polymers, are being developed for robust and reusable systems to hydrolyze organophosphates. uq.edu.audergipark.org.tr

Advanced Materials: Phosphate esters are integral to the synthesis of advanced polymers and biomaterials.

Polyphosphoesters (PPEs): These are a class of biodegradable polymers where the phosphate ester is a repeating unit in the polymer backbone. acs.org Their tunable degradation rates and excellent biocompatibility make them highly attractive for biomedical applications like drug delivery, tissue engineering, and degradable medical devices. acs.orgwsu.edu

Biomimetic Materials: Alkyl phosphates can be used to functionalize surfaces to promote specific biological interactions. For example, grafting phosphate groups onto polymer surfaces can mimic biological structures and promote the nucleation and growth of minerals like hydroxyapatite, a key component of bone. mdpi.comnih.gov

Functional Additives: Phosphate esters of fatty alcohols are being investigated as potential alternatives to silicones for release coatings on paper, leveraging their surfactant and anti-tacking properties. ncsu.edu In polymer science, phosphate ester functional groups are added to copolymers to act as adhesion promoters, significantly improving bonding to metal surfaces and enhancing corrosion resistance. alfa-chemistry.com

The future in this domain is directed towards creating "smart" materials that respond to specific biological or environmental triggers. The synthesis of novel polyphosphoesters with complex architectures and tailored functionalities will continue to expand their biomedical applications. researchgate.net Furthermore, integrating organophosphate chemistry with π-conjugated systems could lead to new electronic and photonic materials. acs.org

Q & A

Q. What are the established synthetic routes for ethyl methyl phosphate, and how do reaction conditions influence purity?

this compound is synthesized via esterification reactions. A common method involves reacting phosphorus oxychloride with methanol and ethanol in a stepwise manner under controlled stoichiometry. Potassium carbonate is often used to neutralize HCl byproducts, followed by fractional distillation to isolate the product . Key parameters include temperature (maintained below 40°C to prevent side reactions), solvent selection (anhydrous conditions), and purification via water washing and vacuum distillation to remove residual solvents. Impurities like dimethyl or diethyl phosphate byproducts can arise from incomplete substitution, necessitating NMR or GC-MS validation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations (e.g., in urine or blood). Metabolite quantification often requires creatinine adjustment to account for urine dilution, as described in occupational exposure studies . For structural confirmation, P NMR and IR spectroscopy are critical. P NMR chemical shifts for this compound typically range between 0–2 ppm, distinct from triester derivatives .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

Discrepancies often stem from measurement conditions (e.g., pH, temperature). For example, logP values for this compound vary between -0.46 (neutral pH) and higher values under acidic conditions due to ionization. Standardize measurements using OECD guidelines and validate with multiple techniques (e.g., shake-flask method for logP, Karl Fischer titration for water content) .

Advanced Research Questions

Q. What experimental strategies resolve conformational ambiguities in this compound using NMR spectroscopy?

Vicinal coupling constants in NMR are analyzed via Karplus-type relationships, which depend on dihedral angles (θ and ω). For this compound, density functional theory (DFT) calculations predict coupling constants for specific conformers (e.g., gauche vs. anti). Experimental validation involves variable-temperature NMR to slow bond rotation, revealing distinct peaks for conformers. This approach confirmed a 3:1 gauche/anti ratio in phosphate triesters .

Q. How do enzymatic interactions with this compound inform its metabolic fate in biological systems?

Phosphatases and esterases hydrolyze this compound into inorganic phosphate and alcohols. Kinetic assays (e.g., Michaelis-Menten) using recombinant enzymes (e.g., alkaline phosphatase) quantify catalytic efficiency (). Radio-TLC assays with C-labeled substrates track hydrolysis products, while GC-MS identifies metabolites. Notably, this compound’s resistance to hydrolysis compared to diesters suggests prolonged biological retention .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Generalized linear models (GLMs) with log-link functions are used to correlate urinary metabolite levels (∑DAPs) with exposure doses. Geometric means and percentile ranges (e.g., 25th–75th) account for non-normal distributions in biomonitoring data. Confounding variables (e.g., age, creatinine levels) are adjusted via multivariable regression .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting data on this compound’s hydrolysis rates in environmental samples?

Contradictions arise from matrix effects (e.g., soil vs. water) and analytical methods. For environmental persistence studies, use standardized OECD 111 tests (hydrolysis at pH 4–9, 50°C). Compare half-lives () across matrices using ANOVA, noting that clay-rich soils exhibit slower hydrolysis due to adsorption .

Q. What methodologies validate the accuracy of computational models (e.g., DFT) for this compound’s electronic properties?

Benchmark computational results against experimental data (e.g., X-ray crystallography for bond lengths, P NMR for charge distribution). For DFT, B3LYP/6-311+G(d,p) basis sets show <5% error in predicting PO bond lengths. Cross-validate with MP2 or CCSD(T) methods for higher accuracy .

Literature and Experimental Design

Q. How can systematic reviews optimize literature searches for this compound’s toxicological profile?

Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines:

Q. What controls are essential in in vitro assays studying this compound’s neurotoxic effects?

Include positive controls (e.g., chlorpyrifos oxon for acetylcholinesterase inhibition) and negative controls (vehicle-only treatments). Normalize cell viability data to untreated wells and validate with lactate dehydrogenase (LDH) assays. Replicate experiments ≥3 times to address variability .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.